Diaminoglyoxime

描述

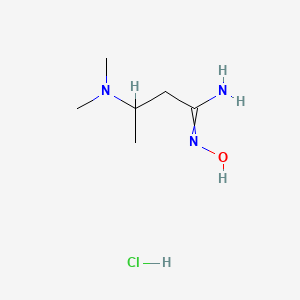

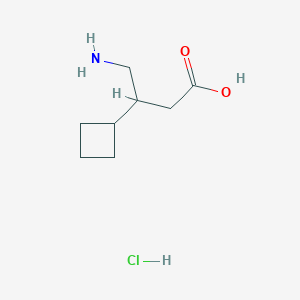

Diaminoglyoxime (DAG) is a compound with the molecular formula C2H6N4O2 . It is known for its use as a ballistic modifier in propellant formulations .

Synthesis Analysis

Diaminoglyoxime can be prepared through a one-pot reaction of glyoxal and hydroxylamine hydrochloride in aqueous sodium hydroxide . This method is considered safe and inexpensive. By increasing the stoichiometric ratio of hydroxylamine hydrochloride and decreasing the solvent volume, the product yield can be considerably increased .

Molecular Structure Analysis

The molecular structure of Diaminoglyoxime involves interactions with amines, forming complexes with hydrogen bonds .

Chemical Reactions Analysis

Diaminoglyoxime exhibits interesting thermal behaviors and reaction kinetics when used as a ballistic modifier in homogeneous double-base propellant formulations . It can change the thermal decomposition mechanism function, thermokinetic parameters, and kinetic equation of the propellants .

Physical And Chemical Properties Analysis

Diaminoglyoxime has a molecular weight of 118.10 g/mol . It has 4 hydrogen bond donor counts and 4 hydrogen bond acceptor counts . Its exact mass and monoisotopic mass are 118.04907545 g/mol . It has a topological polar surface area of 117 Ų .

科学研究应用

1. Synthesis of Bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones

- Application Summary: DAG is used as a reagent in the synthesis of bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones. These compounds have various biological activities such as anti-inflammatory, antidiabetic, immunosuppressive, antimicrobial, Alzheimer’s disease, genotoxic activity, peptide inhibitory, antihyperglycemic, anticancer, antitumor, and antitrypanosomal activity .

- Methods of Application: The synthesis of these compounds has been investigated by the reaction of DAG with various ketones and methyl 2-aminobenzoate, 2-amino-5-chlorophenyl) (phenyl)methanone, and 2-mercapto benzoic acid in acetic acid either a catalyst or solvent at 100°C .

- Results or Outcomes: The reaction of DAG with these compounds resulted in the successful synthesis of bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones .

2. High-Energy Explosives

- Application Summary: Scientists from the U.S. Army Research Laboratory and the Lawrence Livermore National Laboratory have found a solution to a significant challenge in making high-energy explosives. They safely improved the overall chemical yield derived from DAG and significantly increased the amount of material made per reaction .

- Results or Outcomes: The new method to make DAG does not release a significant amount of heat, minimizing potential explosion and combustion hazards. Therefore, the new DAG synthesis is much cheaper and safer to produce, thus paving the way for this material to be made in larger scale quantities .

未来方向

There is ongoing research into the use of Diaminoglyoxime in various applications. For instance, a novel Ni–Diaminoglyoxime–g-C3N4 complex has been reported for H2 evolution through photocatalytic ethanol splitting . This complex exhibits a 21-fold enhancement of photocatalytic activity under irradiation with excellent stability . This suggests potential future directions in the design of low-cost, high-performance photocatalysts for H2 evolution from alcohol splitting .

属性

IUPAC Name |

1-N',2-N'-dihydroxyethanediimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O2/c3-1(5-7)2(4)6-8/h7-8H,(H2,3,5)(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXWFQSYMVKOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(=NO)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=N\O)(\N)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diaminoglyoxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)

![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B1384088.png)

![3-(Azetidin-3-yl)-5-[(tert-butoxy)methyl]-1,2-oxazole, methanesulfonic acid](/img/structure/B1384093.png)

![4-[(3-Chloropyridin-2-yl)oxy]cyclohexan-1-amine dihydrochloride, trans](/img/structure/B1384094.png)

![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)

![3-bromo-7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B1384097.png)